![molecular formula C23H21ClN6O3S B2814717 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 852154-77-9](/img/structure/B2814717.png)
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21ClN6O3S and its molecular weight is 496.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis techniques involve cyclization and alkylation processes, leading to derivatives like methylsulfanyl and acetyl derivatives. For instance, cyclization of certain carbonyl-thiosemicarbazides in basic mediums produces compounds with a thioxo-1,2,4-triazol-3-yl moiety linked to a pyrimidine-2,4-dione structure. Alkylation can further modify these structures at specific atoms, such as the sulphur atom, to yield methylsulfanyl derivatives (Mekuskiene & Vainilavicius, 2006).
The crystal structures of compounds in this family often reveal folded conformations and intricate molecular interactions. For instance, molecules of certain 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides exhibit folded conformations, with the pyrimidine ring inclined to the benzene ring by specific angles. Intramolecular hydrogen bonds are common features, stabilizing these conformations (Subasri et al., 2016; Subasri et al., 2017).
Biological Activities and Applications
Antimicrobial and Antitumor Properties
Certain derivatives, such as those synthesized from 4-(4-aminophenyl)morpholin-3-one, exhibit antimicrobial activities. These compounds, following a multistep synthesis process, demonstrate effectiveness against various bacterial and fungal strains. This suggests potential applications in combating infections and in the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).
In the realm of cancer research, certain thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives display potent anticancer activities. These compounds are synthesized through various chemical reactions and have been tested against different human cancer cell lines, showcasing the potential of such compounds in cancer treatment (Hafez & El-Gazzar, 2017).
Advanced Research and Development
Spectroscopy and Computational Analysis
- Vibrational spectroscopic techniques, like Raman and Fourier transform infrared spectroscopy, alongside computational approaches (e.g., density functional theory), are employed to characterize these compounds. Such studies provide detailed insights into the molecular structures, inter and intra-molecular interactions, and potential stability of the compounds through analyses like natural bond orbital analysis. These approaches aid in understanding the molecular behavior and potential applications of these compounds in various fields, including pharmaceuticals (Jenepha Mary et al., 2022).
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3S/c1-13-3-4-14(2)18(9-13)26-21(32)12-34-23-29-28-19(10-16-11-20(31)27-22(33)25-16)30(23)17-7-5-15(24)6-8-17/h3-9,11H,10,12H2,1-2H3,(H,26,32)(H2,25,27,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNSHIYFLUCVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methoxy]carbonyl})amino}acetic acid](/img/structure/B2814635.png)
![Methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2814636.png)
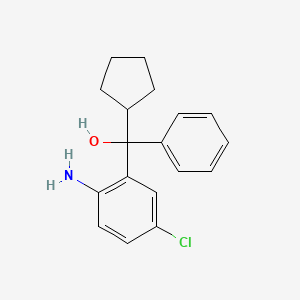
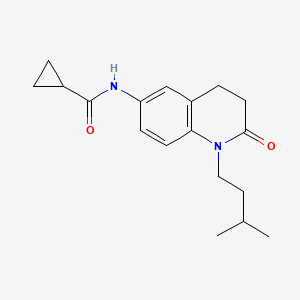
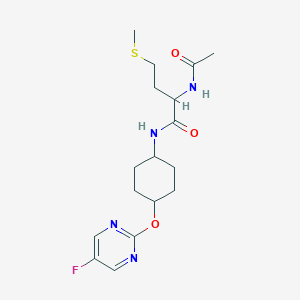
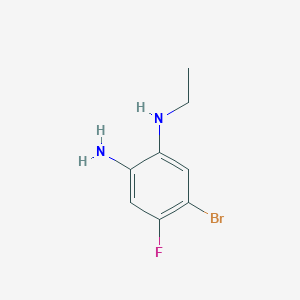

![N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2814652.png)
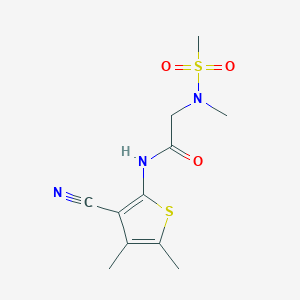

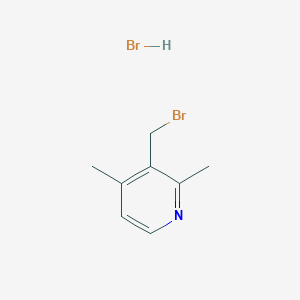
![3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B2814656.png)
